molecular formula C9H8N2O2 B1592089 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 143803-93-4

4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B1592089
CAS RN: 143803-93-4
M. Wt: 176.17 g/mol
InChI Key: FINDGXZZNHWULW-UHFFFAOYSA-N
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Description

“4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 143803-93-4 . It has a molecular weight of 176.17 . The IUPAC name for this compound is 4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid” is 1S/C9H8N2O2/c1-6-3-2-4-11-8(6)7(5-10-11)9(12)13/h2-5H,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid” is a solid at room temperature .

Scientific Research Applications

Chemical Properties

“4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid” is a solid compound with a molecular weight of 176.17 . It has a CAS Number of 143803-93-4 . The compound is stable, aromatic, and polarized . It can be stored at room temperature in a sealed, dry environment .

Synthesis and Structural Modification

The compound can be synthesized through a trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . Structural modifications of the products can be achieved via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .

Antitubercular Activity

The compound exhibits promising antitubercular activity . In vitro Microplate Alamar Blue assay (MABA) assay against M. tuberculosis H37Rv strain and in silico analysis by binding to Pantothenate Synthetase from M. tuberculosis (MTBPS) have indicated this .

Fluorescence Properties

The compound has high quantum yields in different solvents and excellent photostability . These fluorescence properties combined with biological activities allow the use of these compounds as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .

Cancer Therapeutics

The compound has been found to be useful in cancer therapeutics . It has been used as a promising lead candidate against Mycobacterium tuberculosis .

Cardiovascular Disorders

The compound has been utilized in the treatment of cardiovascular disorders .

Type 2 Diabetes

The compound has been used in the treatment of type 2 diabetes .

Hyperproliferative Disorders

The compound has been used in the treatment of hyperproliferative disorders .

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, and H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation respectively . The precautionary statements associated with the compound are P261, P305+P351+P338 , which involve avoiding breathing dust/fume/gas/mist/vapours/spray, and specific measures in case of contact with eyes .

properties

IUPAC Name

4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-2-4-11-8(6)7(5-10-11)9(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINDGXZZNHWULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617636
Record name 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

143803-93-4
Record name 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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